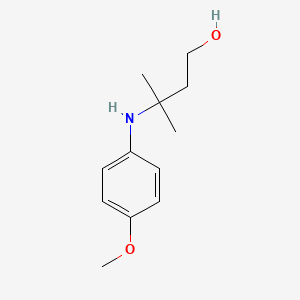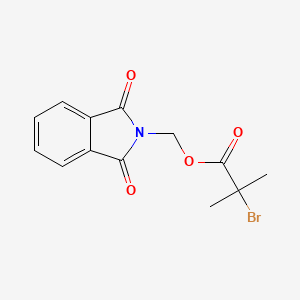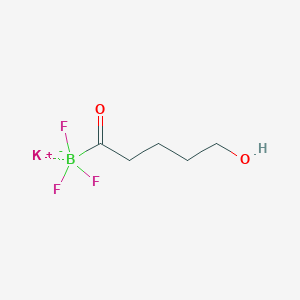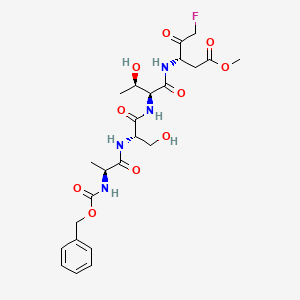
Sodium adamantylsulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium adamantylsulfinate is an organosulfur compound that features an adamantane moiety attached to a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium adamantylsulfinate can be synthesized through several methods. One common approach involves the reaction of adamantyl chloride with sodium sulfinate under basic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{15}\text{Cl} + \text{NaSO}2\text{Na} \rightarrow \text{C}{10}\text{H}_{15}\text{SO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium adamantylsulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sodium adamantylsulfonate.
Reduction: Adamantylthiol.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Sodium adamantylsulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which sodium adamantylsulfinate exerts its effects involves its ability to interact with various molecular targets. The sulfinate group can participate in redox reactions, while the adamantane moiety provides structural stability and hydrophobic interactions. These properties make it a versatile compound in modifying biological molecules and materials.
Comparison with Similar Compounds
Sodium sulfinates: These compounds share the sulfinate group but lack the adamantane moiety.
Adamantyl derivatives: Compounds like adamantyl chloride or adamantylamine share the adamantane structure but have different functional groups.
Uniqueness: Sodium adamantylsulfinate is unique due to the combination of the adamantane moiety and the sulfinate group. This combination imparts both stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H15NaO2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
sodium;adamantane-1-sulfinate |
InChI |
InChI=1S/C10H16O2S.Na/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
VLTZSFCJBOSJBI-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)


![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)


